2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
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Overview
Description
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines benzothiazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common route includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with a quinoline derivative under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline derivative may also play a role in binding to DNA or other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-ETHOXY-2-MERCAPTOBENZOTHIAZOLE: Similar in structure but lacks the quinoline moiety.
2-MERCAPTO-6-ETHOXYBENZOTHIAZOLE: Another related compound with similar chemical properties.
Uniqueness
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its combined benzothiazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H28N2O2S2 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H28N2O2S2/c1-7-29-18-8-9-20-22(12-18)31-24(26-20)30-14-23(28)27-21-11-16(3)15(2)10-19(21)17(4)13-25(27,5)6/h8-13H,7,14H2,1-6H3 |
InChI Key |
SSLGUCAIARJVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C(=C4)C)C)C(=CC3(C)C)C |
Origin of Product |
United States |
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